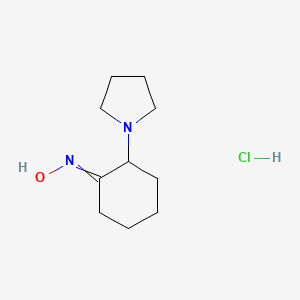

N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride

Übersicht

Beschreibung

“N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride” is a chemical compound with the CAS Number 137858-61-8 . It has a molecular weight of 218.73 and is typically in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10 (9)12-7-3-4-8-12;/h9-10H,1-8H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, it’s worth noting that hydroxylamine is a well-known genotoxic impurity compound that needs to be controlled down to ppm level in pharmaceutical compounds .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 218.73 .Wissenschaftliche Forschungsanwendungen

Catalysis and Reaction Mechanisms

One notable application area is in catalysis, where related compounds are used as recyclable catalysts for the acylation of inert alcohols and phenols. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a structurally simple DMAP salt, has been employed under base-free conditions to catalyze the acylation of alcohols and phenols. The mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with the nucleophilic substrate to yield the acylation product while regenerating the DMAP·HCl catalyst. This process highlights the potential of N-containing compounds in facilitating and understanding complex organic reactions (Liu, Ma, Liu, & Wang, 2014).

Synthesis and Structural Analysis

Furthermore, research into diamine analogs of chiral organocatalysts, such as α,α-diphenyl prolinol, has led to the synthesis of various diamine derivatives through functionalization processes. These compounds, including those derived from pyrrolidine, have been tested as bifunctional organocatalysts in asymmetric Michael and Mannich reactions, underscoring the utility of nitrogen-containing heterocycles in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Structural Investigations and Biological Activities

Research on phosphorus-nitrogen compounds, specifically N/O spirocyclic phosphazene derivatives, has provided insights into their structural properties and biological activities. These studies involve the synthesis of compounds from hexachlorocyclotriphosphazatriene and N-alkyl (or aryl)-o-hydroxybenzylamines, leading to the formation of spirocyclic phosphazenes with potential antibacterial and antifungal properties. The solid-state structures of these compounds have been elucidated through X-ray crystallography, and their interactions with DNA have been studied, suggesting applications in medicinal chemistry and biochemistry (Işıklan, Asmafiliz, Ozalp, Ilter, Kılıç, Çoşut, Yeşilot, KiliÇ, Oztürk, Hökelek, Bilir, Açık, & Akyüz, 2010).

Antibacterial Agents

The exploration of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has led to the discovery of new heterocyclic antibacterial compounds. By employing diversity-oriented synthesis (DOS) and parallel synthesis techniques, a library of heterocyclic molecules based on this scaffold was generated and screened, revealing potent antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. This research underscores the potential of nitrogen-containing compounds in developing new antibacterial agents (Wencewicz, Yang, Rudloff, Oliver, & Miller, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h10,13H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUVNEUTAFESQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C(C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)

![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)

![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)